4-ブロモ-5-クロロ-1H-インダゾール

説明

4-Bromo-5-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-5-chloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-chloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

4-ブロモ-5-クロロ-1H-インダゾールは、医薬品化学において貴重なスキャフォールドです。そのコア構造は、多くの薬理学的に活性な化合物に見られます。研究者は、この化合物を用いて、さまざまな生体標的に作用する新規薬物を合成しています。 例えば、この化合物の誘導体は、癌治療に重要なキナーゼ阻害剤としての可能性について研究されてきました .

有機合成

この化合物は、有機合成における中間体として役立ちます。そのハロゲン化インダゾール環は、さまざまな化学反応を受けることができ、複雑な分子の構築を可能にします。 これは、治療の可能性のある化合物を合成する際に特に有用です .

材料科学

安定なヘテロ環骨格を持つため、4-ブロモ-5-クロロ-1H-インダゾールは材料科学に利用できます。 ポリマーやその他の材料に組み込むことで、電子特性や光物理特性を付与することができ、電子機器やフォトニクス用の新素材開発に不可欠です.

生物学研究

インダゾール部分は、生物活性を示す分子に見られる一般的な特徴です。 そのため、4-ブロモ-5-クロロ-1H-インダゾールは、生物学研究用のプローブや試薬を作成するために使用でき、細胞プロセスや病気のメカニズムを理解するのに役立ちます .

農薬化学

農薬化学の分野では、4-ブロモ-5-クロロ-1H-インダゾールは、新しい殺虫剤や除草剤を開発するために使用できます。 その構造的な多様性により、特定の害虫や雑草を標的にでき、作物や環境に悪影響を与えない化合物の作成が可能です .

分析化学

標準物質または参照物質として、4-ブロモ-5-クロロ-1H-インダゾールは、分析化学において機器の校正や方法の検証に使用されます。 明確に定義された構造と特性により、このような用途に適した候補となります .

化学教育

学術的な環境では、この化合物は、高度な有機化学の概念を教えるために使用されます。 ヘテロ環化学とハロゲン化合物の反応性の実際的な例を提供します .

環境研究

研究者は、4-ブロモ-5-クロロ-1H-インダゾールを使用して、自然界におけるハロゲン化合物の運命などの環境プロセスを研究することができます。 その分解と他の環境因子との相互作用を理解することは、生態系への影響を評価する上で重要です .

作用機序

Target of Action

4-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the function of these kinases, which can affect various cellular processes. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-5-chloro-1H-indazole are primarily those involving CHK1, CHK2, and SGK . These pathways are crucial for cell cycle regulation and volume regulation . By inhibiting these kinases, the compound can disrupt these pathways, leading to various downstream effects such as cell cycle arrest or changes in cell volume .

Pharmacokinetics

Like other heterocyclic compounds, its bioavailability is likely influenced by factors such as its lipophilicity and water solubility .

Result of Action

The molecular and cellular effects of 4-Bromo-5-chloro-1H-indazole’s action are largely dependent on its interaction with its targets. For example, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which can result in cell death . Similarly, the modulation of SGK activity can lead to changes in cell volume .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-1H-indazole. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in its environment, such as other drugs or biological molecules .

生物活性

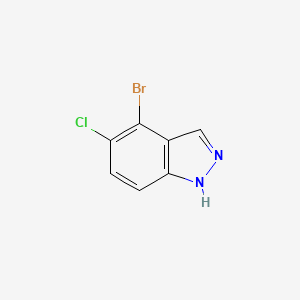

4-Bromo-5-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and chlorine substituents on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of 4-Bromo-5-chloro-1H-indazole, summarizing key research findings, case studies, and data tables.

- Molecular Formula : CHBrClN

- Molecular Weight : 231.48 g/mol

-

Structural Representation :

Biological Activity Overview

Research indicates that 4-Bromo-5-chloro-1H-indazole exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : It has been identified as a selective inhibitor of certain cytochrome P450 isoforms, which play a crucial role in drug metabolism and detoxification processes. This selectivity may lead to reduced side effects when used therapeutically.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting the proliferation of cancer cell lines. For instance, it has shown promising results against various cancer types in vitro, indicating its potential as a therapeutic agent .

- Anti-inflammatory Effects : There is evidence that 4-Bromo-5-chloro-1H-indazole may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antimicrobial Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 4-Bromo-5-chloro-1H-indazole on the MDA-MB-231 breast cancer cell line. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 12 µM, indicating significant cytotoxicity against these cells .

Case Study 2: Enzyme Inhibition

In a pharmacological study, 4-Bromo-5-chloro-1H-indazole was tested for its ability to inhibit cytochrome P450 enzymes. The results showed that it selectively inhibited CYP2D6 with an IC50 value of 15 µM, highlighting its potential for drug-drug interaction studies.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Activity Type |

|---|---|---|---|

| 4-Bromo-5-chloro-1H-indazole | CHBrClN | 12 | Anticancer |

| Compound A | CHBrClN | 20 | Anticancer |

| Compound B | CHBrN | 15 | Enzyme Inhibition |

特性

IUPAC Name |

4-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQXAIHQCZDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。